1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(19-13-4-2-1-3-5-13)18-12-14-17-7-6-15(20-14)21-8-10-23-11-9-21/h1-7H,8-12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUPUTOPFWPMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinopyrimidine with a suitable phenylurea derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound is synthesized through a multi-step process involving the formation of urea derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of a suitable isocyanate with an amine or an alcohol containing pyrimidine and morpholine moieties. This structure allows for significant interactions with biological targets due to the presence of hydrogen bond donors and acceptors.
In a study evaluating a series of urea derivatives, it was found that compounds similar to 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The target compound demonstrated notable inhibitory activity with IC50 values comparable to established anticancer agents like sorafenib, indicating its potential as a therapeutic agent in oncology .
Applications in Cancer Therapy
The primary application of this compound lies in its potential as an anticancer agent. Its structural similarity to known BRAF inhibitors suggests that it could be developed into a novel treatment option for cancers harboring BRAF mutations. The following table summarizes key findings from studies on similar urea derivatives:
| Compound Name | Cancer Cell Lines | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 | BRAF Inhibition |
| This compound | HCT-116 | 3.90 ± 0.33 | MAPK/ERK Pathway Disruption |
Case Studies and Implementation Research
The exploration of this compound's applications extends beyond laboratory studies into clinical settings. Case studies focusing on implementation research highlight how compounds like this compound can be integrated into existing cancer treatment protocols. These studies emphasize the importance of understanding patient responses, dosage optimization, and long-term efficacy.
For instance, research conducted on the application of similar urea derivatives in low-and-middle-income countries demonstrated successful integration into treatment regimens for patients with resistant cancers. These studies provide valuable insights into real-world applications and the necessity for tailored therapeutic strategies .
Mechanism of Action
The mechanism of action of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase and inducible nitric oxide synthase, reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with phenylurea derivatives differing in substituents, heterocyclic systems, and biological activities.
Pyrimidine-Based Analogs
- 1-(4-{Methyl[2-({3-[(Methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea (): Structure: Incorporates a methylsulfonylmethylphenylamino-pyrimidine group instead of the morpholinopyrimidine in the target compound. Properties: Molecular formula C₂₆H₂₆N₆O₃S (Avg. Comparison: The methylsulfonyl group may enhance solubility and target engagement compared to the morpholine’s electron-donating effects.
1-[[3-[5-Hydroxy-4-(1H-Pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]-3-phenylurea ():
- Structure : Features a pyrrolopyridine-pyrazole hybrid substituent.
- Activity : Binds to Factor VIIa (PDB data), suggesting anticoagulant or signaling applications.
- Comparison : The heteroaromatic system may offer stronger π-π stacking than the pyrimidine-morpholine group.
Halogenated Phenylurea Derivatives
1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban, TCC) ():
- Structure : Dichlorophenyl group replaces the pyrimidine-morpholine unit.
- Applications : Widely used as an antimicrobial in cosmetics and plastics.
- Comparison : Chlorine atoms enhance lipophilicity and antimicrobial activity but raise environmental toxicity concerns.
1-(2-Chloro-4-pyridyl)-3-phenylurea ():

- Structure : Chloropyridyl substituent instead of pyrimidine-morpholine.
- Properties : CAS 111988-49-9; used as a reference standard in analytical chemistry.
- Comparison : The pyridine ring’s basicity may alter solubility and binding kinetics.
Alkyl-Substituted Ureas
- 1-(2-Bromoethyl)-3-phenylurea ():
- Structure : Bromoethyl chain instead of the heterocyclic systems.
- Properties : Molecular formula C₉H₁₁BrN₂O (Molar mass: 243.10 g/mol).
- Comparison : The bromine atom offers a reactive site for further functionalization, unlike the stable morpholine-pyrimidine group.
Heterocyclic Ureas
- 1-(4-Tert-butyl-1H-imidazol-2-yl)-3-phenylurea ():
- Structure : Imidazole ring with a tert-butyl group.
- Solid-State Properties : NMR data indicate planar urea geometry, which may influence crystallinity.
- Comparison : The imidazole’s hydrogen-bonding capacity could mimic the morpholine-pyrimidine’s interactions.
Data Tables
Key Research Findings and Trends
- Morpholine’s Role : Morpholine-containing compounds (e.g., –6) often exhibit improved solubility and target selectivity due to the ring’s electron-rich nature .
- Halogenation Effects : Chlorine or bromine substituents (–10) enhance lipophilicity but may limit metabolic stability .
- Heterocyclic Diversity : Pyrimidine (), imidazole (), and pyridine () systems modulate binding modes, with pyrimidine-morpholine hybrids offering balanced pharmacokinetics.
Biological Activity
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-morpholinopyrimidine derivatives with phenyl isocyanate. This process yields a series of urea derivatives that can be screened for various biological activities.
Anticancer Properties
This compound has been evaluated for its antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The compound demonstrated significant inhibitory effects, with IC50 values comparable to established anticancer agents like sorafenib.
Table 1: Antiproliferative Activity of this compound
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 2.39 ± 0.10 |
| This compound | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
The structure–activity relationship (SAR) studies indicated that modifications in the substituents on the pyrimidine ring significantly influence the biological activity of the compound, enhancing its potential as a BRAF inhibitor .
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of the mTOR signaling pathway. mTOR (mammalian target of rapamycin) plays a crucial role in regulating cell growth and proliferation in response to nutrients and growth factors.
Research has shown that this compound selectively inhibits mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets such as p70S6K and Akt . This inhibition results in reduced protein synthesis and cell proliferation, making it a promising candidate for cancer therapy.
Case Studies
In vivo studies using xenograft models have demonstrated that treatment with this compound leads to significant tumor shrinkage at doses as low as 10 mg/kg . These findings underscore its potential efficacy and justify further clinical investigation.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea?
A factorial design approach is advised to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This method identifies synergistic effects between variables and minimizes trial-and-error inefficiencies . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing experimental conditions to those with high thermodynamic favorability .
Q. How can researchers validate the purity and structural integrity of this compound?
Use orthogonal analytical techniques:
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or receptor binding). For example:
- Kinase inhibition : Fluorescence polarization assays using recombinant enzymes.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Pair these with in silico docking (AutoDock Vina) to correlate bioactivity with molecular interactions .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s mechanism of action be resolved?
Apply a tiered validation framework:
- Replicate experiments : Control batch-to-batch variability in compound synthesis and assay conditions .
- Refine computational models : Incorporate solvent effects and explicit water molecules in molecular dynamics simulations (e.g., GROMACS) to improve accuracy .
- Cross-disciplinary analysis : Use metabolomics (LC-HRMS) to identify off-target effects or metabolite interference .
Q. What advanced strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in complex biological systems?
- Fragment-based design : Synthesize derivatives with modular substitutions (e.g., morpholine ring modifications) and test them in high-content screening (HCS) platforms .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for predicted analogs using Schrödinger Suite .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to map critical binding residues .
Q. How can researchers address low reproducibility in kinetic studies of this compound’s enzyme inhibition?
- Standardize protocols : Adopt ISTA-certified assay kits and pre-validate enzyme activity across labs .
- Microfluidic systems : Use droplet-based assays (e.g., Bio-Rad QX200) to minimize environmental variability .
- Data transparency : Publish raw kinetic traces and fitting parameters in open-access repositories (e.g., Zenodo) for independent validation .
Methodological Innovation Questions
Q. What role can AI-driven platforms play in accelerating the discovery of derivatives with improved pharmacokinetic profiles?
- Generative models : Train GPT-Chem or MolGAN on PubChem datasets to propose derivatives with optimal logP and solubility .
- Active learning : Integrate Bayesian optimization (e.g., Dragonfly) to prioritize synthesis of high-likelihood candidates .
- Smart laboratories : Implement self-driving labs (e.g., Arctoris) for autonomous dose-response testing and ADMET prediction .
Q. How can multi-scale modeling resolve discrepancies in this compound’s membrane permeability predictions?
- Coarse-grained MD : Simulate lipid bilayer interactions using Martini force fields .
- Permeability assays : Compare PAMPA results with Caco-2 cell monolayers to validate computational outputs .
- Machine learning : Train ANN models on ChEMBL permeability data to refine predictions for morpholine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

